1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
Description
1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-methylpiperazine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and a 4-methylpiperazine ring at position 3. This structure integrates multiple pharmacophoric elements:
- Benzenesulfonyl group: Enhances solubility and modulates electronic properties, often influencing receptor binding .
- Furan-2-yl: Contributes to π-π stacking interactions and may enhance antifungal or anticancer activity .
- 1,3-Oxazole: A five-membered heterocycle known for metabolic stability and bioactivity in antimicrobial and antitumor agents .
- 4-Methylpiperazine: Improves pharmacokinetic properties, such as bioavailability, via basic nitrogen atoms that facilitate salt formation .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20-9-11-21(12-10-20)18-17(19-16(25-18)15-8-5-13-24-15)26(22,23)14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQZPMKCSYTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of a suitable precursor, such as a 2-aminofuran derivative, with a carbonyl compound in the presence of a dehydrating agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the oxazole intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine.
Formation of the Piperazine Moiety: The final step involves the reaction of the benzenesulfonyl-oxazole intermediate with 4-methylpiperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzenesulfonyl group can be reduced to form the corresponding benzene derivative.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (for nitration), bromine (for bromination), and acyl chlorides (for acylation).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzene derivatives.
Substitution: Nitrated, brominated, or acylated oxazole derivatives.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The furan and oxazole rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The table below compares the target compound with structurally related molecules, emphasizing substituent effects on bioactivity:
Key Observations
Antifungal Activity :
- Thiazole-furan hybrids (e.g., compound in ) exhibit moderate anticandidal activity (MIC = 250 µg/mL), though significantly weaker than fluconazole (MIC = 2 µg/mL). The benzenesulfonyl group in the target compound may improve potency by enhancing membrane permeability .
Anticancer Potential: Oxazole-sulfone derivatives (e.g., ) show cytotoxic effects against MCF-7 cells (IC₅₀ = 12–85 µM). The methylpiperazine moiety in the target compound could reduce toxicity compared to non-piperazine analogs, as seen in BD 1063’s selective σ receptor binding .
Synthetic Strategies: The target compound’s 1,3-oxazole core is typically synthesized via cyclization of carbothioamides or α-amino acids, as demonstrated in diphenyl sulfone derivatives . Furan integration often involves Paal-Knorr or Suzuki-Miyaura coupling .
Piperazine derivatives generally exhibit favorable logP values (2–4), enhancing blood-brain barrier penetration in neuroactive compounds .
Biological Activity
1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-methylpiperazine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes a benzenesulfonyl group, a furan ring, and an oxazole moiety, which are known for their diverse biological properties.
The molecular formula of this compound is , with a molecular weight of approximately 429.46 g/mol. The compound can be synthesized through various organic reactions, including cyclization and sulfonylation processes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives similar to this compound possess significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism typically involves the inhibition of bacterial growth by disrupting cellular functions.
- Anticancer Properties : The oxazole and piperazine moieties are associated with anticancer activities. Compounds structurally related to this compound have been reported to inhibit cell proliferation in cancer cell lines .
- Enzyme Inhibition : This compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives have shown strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. For example, it has been suggested that it interferes with the activity of urease, an enzyme crucial for nitrogen metabolism in bacteria .
- Cellular Pathways : The presence of the furan and oxazole rings may facilitate interactions with cellular receptors or signaling pathways involved in cell proliferation and apoptosis .
Case Studies
A number of studies have evaluated the biological activity of compounds related to this compound:
Study 1: Antibacterial Activity
In a comparative study on various oxazole derivatives, it was found that compounds bearing the benzenesulfonyl group exhibited moderate to strong antibacterial activity against both gram-positive and gram-negative bacteria. The most effective compounds had IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis and Salmonella typhi .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of synthesized derivatives indicated that several compounds demonstrated potent AChE inhibition, with IC50 values significantly lower than those of standard drugs used for comparison . This suggests potential applications in treating conditions like Alzheimer's disease.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
